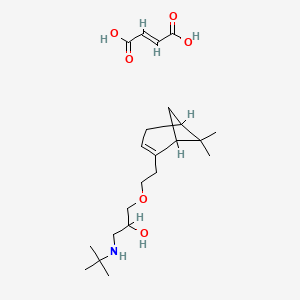
3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound’s structure suggests it could be involved in interactions with biological systems, potentially serving as a pharmaceutical agent or a chemical intermediate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” likely involves multiple steps, including the formation of the bicyclic heptene structure, the attachment of the ethoxy group, and the introduction of the t-butylamino group. Typical reaction conditions might include:
Temperature: Controlled heating or cooling depending on the reaction step.
Solvents: Organic solvents such as dichloromethane, ethanol, or toluene.
Catalysts: Acid or base catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic applications, such as acting on specific receptors or enzymes.
Industry: Use in the production of other chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the compound’s specific interactions with molecular targets. It might bind to receptors, inhibit enzymes, or interact with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A beta-blocker with a similar structure.
Metoprolol: Another beta-blocker with comparable properties.
Uniqueness
“3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” may have unique structural features that confer specific biological or chemical properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
80768-84-9 |
|---|---|
Molekularformel |
C22H37NO6 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]propan-2-ol |
InChI |
InChI=1S/C18H33NO2.C4H4O4/c1-17(2,3)19-11-15(20)12-21-9-8-13-6-7-14-10-16(13)18(14,4)5;5-3(6)1-2-4(7)8/h6,14-16,19-20H,7-12H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
SPAKFAVYJRUZSM-WLHGVMLRSA-N |
Isomerische SMILES |
CC1(C2CC=C(C1C2)CCOCC(CNC(C)(C)C)O)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1(C2CC=C(C1C2)CCOCC(CNC(C)(C)C)O)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



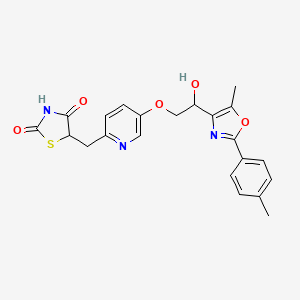

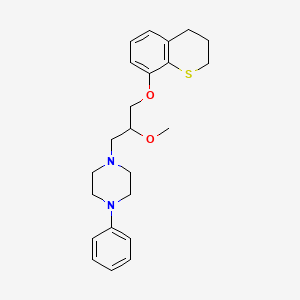
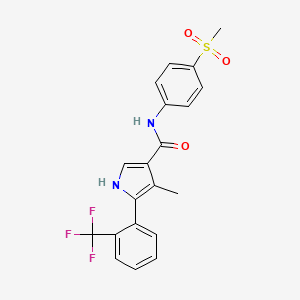
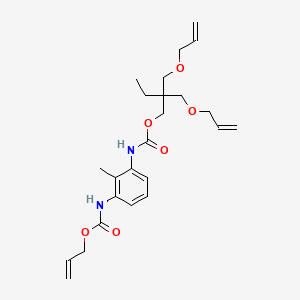
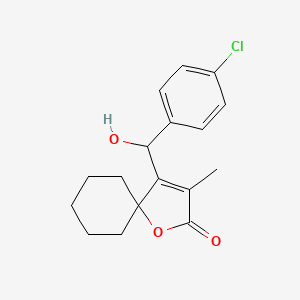
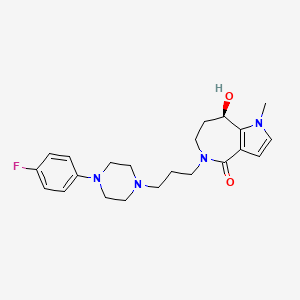



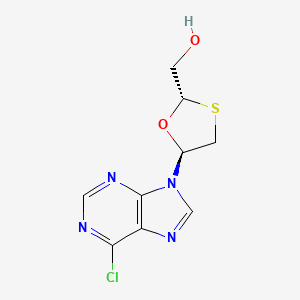
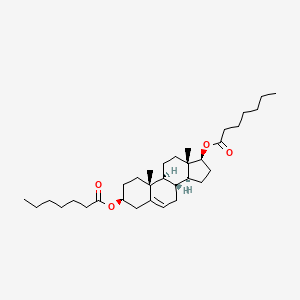
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
